2-(benzo[d][1,3]dioxole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid
Description
Properties
IUPAC Name |
2-(1,3-benzodioxole-5-carbonylamino)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O5S/c18-13(7-1-3-9-10(5-7)22-6-21-9)17-15-16-12-8(14(19)20)2-4-11(12)23-15/h1,3,5,8H,2,4,6H2,(H,19,20)(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HECRJIDIJBJDCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1C(=O)O)N=C(S2)NC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d][1,3]dioxole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the nucleophilic substitution reaction of 3,4-dihydroxy-5-carbaldehyde with dibromomethane to form benzo[d][1,3]dioxole-5-carbaldehyde . This intermediate is then subjected to further reactions to introduce the thiazole ring and the carboxamido group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(benzo[d][1,3]dioxole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the benzodioxole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated reagents in the presence of a base such as potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Scientific Research Applications
2-(benzo[d][1,3]dioxole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antidiabetic, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(benzo[d][1,3]dioxole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways depend on the biological context and the specific target molecules involved .
Comparison with Similar Compounds
Table 1: Structural Features of Analogous Compounds
Key Observations :
- The target compound’s cyclopenta[d]thiazole core distinguishes it from cyclopenta[b]thiophene () and pyrazole-thiadiazine hybrids ().
- Unlike analogs with cyano () or chlorophenyl () groups, the benzodioxole moiety in the target compound may improve metabolic stability .
- The carboxylic acid group enhances hydrophilicity compared to esters or amides in analogs like compound 74 ().
Physicochemical Properties
While explicit data for the target compound are unavailable, inferences can be drawn from analogs:
- Molecular Weight : ~400–450 g/mol (based on cyclopenta-thiazole/thiophene derivatives) .
- LogP : Estimated >2.5 due to aromatic rings (benzodioxole, thiazole), but reduced by the carboxylic acid group .
- Solubility: Higher aqueous solubility than analogs lacking ionizable groups (e.g., cyano or chloro-substituted compounds) .
Biological Activity
The compound 2-(benzo[d][1,3]dioxole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid is a synthetic molecule notable for its complex structure and potential pharmacological properties. It combines a benzo[d][1,3]dioxole moiety, known for various biological activities, with a cyclopenta[d]thiazole ring. This article explores the biological activity of this compound, particularly its anticancer and anti-inflammatory properties.
Structural Characteristics
- Molecular Formula : CHNOS
- Molecular Weight : 466.49 g/mol
- CAS Number : 955758-86-8
The compound's structure features a benzo[d][1,3]dioxole ring, which is often associated with significant biological activities including anticancer effects. The cyclopenta[d]thiazole component may contribute to its interaction with biological targets.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit notable anticancer properties. For instance:
- Cytotoxicity Studies : In vitro studies have demonstrated that derivatives of benzo[d][1,3]dioxole show significant cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The IC values for some derivatives were reported as low as 1.54 µM for HCT116, indicating potent activity compared to standard drugs like doxorubicin .
| Compound | Cell Line | IC (µM) | Reference Drug IC (µM) |
|---|---|---|---|
| Compound A | HepG2 | 2.38 | 7.46 |
| Compound B | HCT116 | 1.54 | 8.29 |
| Compound C | MCF-7 | 4.52 | 4.56 |
These results suggest that the compound could serve as a lead in drug discovery for cancer therapies.
The anticancer mechanisms are believed to involve:
- EGFR Inhibition : Compounds with similar structures have been shown to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
- Apoptosis Induction : Studies have indicated that these compounds can induce apoptosis in cancer cells through mitochondrial pathways, affecting proteins such as Bax and Bcl-2 .
- Cell Cycle Arrest : Analysis of cell cycles has revealed that these compounds can cause G1 phase arrest in cancer cells, leading to reduced proliferation rates.
Anti-inflammatory Properties
The benzo[d][1,3]dioxole fragment is also associated with anti-inflammatory effects. Compounds containing this moiety have been reported to inhibit inflammatory pathways and cytokine production. This dual activity makes the compound a candidate for treating both cancer and inflammatory diseases.
Case Studies
Several studies have explored the biological activities of related compounds:
- Study on Thiourea Derivatives : A study synthesized thiourea derivatives incorporating benzo[d][1,3]dioxole moieties and tested their cytotoxicity against multiple cancer cell lines. Results showed significant antitumor activity and low toxicity toward normal cells .
- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of these compounds to various biological targets, confirming their potential as therapeutic agents .
Q & A
Q. Table 1: Key Spectral Data
| Technique | Key Signals/Parameters | Reference |
|---|---|---|
| ¹H NMR | δ 6.9 (d, J=8 Hz, 2H, Ar-H) | |
| ¹³C NMR | δ 172.5 (C=O, carboxylic acid) | |
| HPLC Retention | 12.3 min (70:30 ACN:H₂O, 0.1% TFA) |
How can researchers resolve discrepancies in spectral data when characterizing novel derivatives of this compound?
Level: Advanced
Methodological Answer:
Discrepancies often arise from tautomerism, stereochemistry, or impurities. Strategies include:
Cross-Validation: Combine 2D NMR (COSY, HSQC) to assign overlapping proton environments. For example, NOESY can distinguish cis/trans amide conformers .
X-ray Crystallography: Resolve ambiguous stereochemistry by growing single crystals (e.g., using DMSO/ethanol diffusion) .
Computational Modeling: Compare experimental IR/Raman spectra with DFT-calculated vibrational modes for the proposed structure .
Case Study: A 2024 study resolved conflicting ¹³C NMR signals for a thiazole derivative by correlating DEPT data with HSQC, identifying a misassigned carbonyl carbon .
What strategies are employed to evaluate the compound's inhibitory effects on specific enzymes, and how are binding interactions modeled?
Level: Advanced
Methodological Answer:
In Vitro Assays:
- Kinase Inhibition: Use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., MAPK) at varying compound concentrations (0.1–100 µM). IC₅₀ values are calculated using nonlinear regression .
- Enzyme Kinetics: Michaelis-Menten analysis to determine competitive/non-competitive inhibition (Lineweaver-Burk plots) .
Binding Interaction Modeling:
- Molecular Docking: AutoDock Vina or Schrödinger Suite to simulate ligand-enzyme interactions. Key residues (e.g., catalytic lysine) are identified via hydrogen bonding/π-π stacking .
- MD Simulations: GROMACS or AMBER for 100 ns trajectories to assess binding stability and conformational changes .
Q. Table 2: Example Enzyme Inhibition Data
| Enzyme | IC₅₀ (µM) | Inhibition Type | Reference |
|---|---|---|---|
| Cyclooxygenase-2 | 0.45 | Competitive | |
| MAPK14 | 1.2 | Non-competitive |
What experimental approaches are used to assess the environmental persistence and ecotoxicological impact of this compound?
Level: Advanced
Methodological Answer:
Environmental Fate Studies:
Biodegradation: OECD 301F tests with activated sludge to measure % degradation over 28 days. LC-MS monitors parent compound and metabolites .
Photolysis: Expose aqueous solutions to UV light (λ=254 nm) and track degradation kinetics via HPLC .
Ecotoxicology:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
